Fenilazetidinas
Phenylazetidines are a class of organic compounds characterized by the presence of an azetidine ring fused to a phenyl group. These molecules exhibit diverse chemical properties and structural features, making them valuable in various applications across pharmaceuticals, agrochemicals, and materials science. The azetidine ring confers unique steric hindrance and electronic effects, which can influence reactivity and biological activity. Phenylazetidines are often used as precursors for the synthesis of complex molecules due to their ease of modification and transformation through various functional group manipulations. Their ability to form stable intramolecular hydrogen bonds and engage in ring strain makes them interesting candidates for the design of novel drugs with improved pharmacokinetic properties. In pharmaceutical research, phenylazetidines have shown potential as inhibitors of enzyme activities, modulators of receptor interactions, and antiviral agents.

Estructura | Nombre químico | CAS | MF |
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3-(3-methoxyphenyl)azetidine | 1203798-59-7 | C10H13NO |
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11-Ketobetamethasone | 2282-51-1 | C22H27FO5 |
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1-Phenylazetidin-3-amine | 1895439-72-1 | C9H12N2 |
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3-methyl-2-(3-methylphenyl)azetidine, Mixture of diastereomers | 1864472-00-3 | |
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Azetidine, 3-(4-butylphenyl)- | 1260869-97-3 | C13H19N |
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2-(2,3-dimethylphenyl)azetidine | 1270551-45-5 | C11H15N |
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2-(2,5-Dichlorophenyl)azetidine | 1270549-09-1 | C9H9Cl2N |
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2-(4-Chloro-2-methylphenyl)azetidine | 1270448-48-0 | C10H12ClN |
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2-(3-Nitrophenyl)azetidine | 777886-69-8 | C9H10N2O2 |
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2-(3,4-Difluoro-2-methoxyphenyl)azetidine | 1270331-94-6 | C10H11F2NO |
Literatura relevante
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Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
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